molecular formula C17H14O6S B2577253 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate CAS No. 869080-76-2

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate

Cat. No. B2577253
CAS RN: 869080-76-2
M. Wt: 346.35
InChI Key: YKKQQENKKGRIDF-UHFFFAOYSA-N
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Description

This compound is a derivative of coumarin (2H-chromen-2-one) with a methoxyphenyl group and a methanesulfonate group attached. Coumarins are a type of aromatic organic compound and they are often used in the manufacture of pharmaceuticals and cosmetics due to their pleasant fragrance .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a coumarin core structure (a benzopyrone), with a methoxyphenyl group (a phenyl ring with a methoxy substituent) and a methanesulfonate group (a sulfur-based group commonly used as a leaving group in organic synthesis) attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the methoxyphenyl and methanesulfonate groups. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these structural details .

Scientific Research Applications

Synthesis and Characterization of Complex Compounds

Research has demonstrated the synthesis and characterization of complex compounds utilizing methanesulfonate derivatives. For instance, Shankar et al. (2011) explored diethyltin(methoxy)methanesulfonate in the formation of three-dimensional self-assemblies with sulfonate-phosphonate ligands. Their study highlights the structural versatility of methanesulfonates in constructing supramolecular assemblies, indicating potential applications in material science and nanotechnology (Shankar et al., 2011).

Synthetic Methodologies

Qi et al. (2014) reported on the methanesulfonic acid-catalyzed synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones), demonstrating an efficient method for producing complex chromenone derivatives. This research provides insight into the catalytic potential of methanesulfonic acid in organic synthesis, which could be relevant for generating derivatives of "3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate" (Qi et al., 2014).

Antibacterial Effects

Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activity. Their findings suggest that certain chromen-2-one derivatives, akin to "3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate," may exhibit significant antibacterial properties, offering potential applications in developing new antimicrobial agents (Behrami & Dobroshi, 2019).

Material Science Applications

Mason et al. (2003) investigated the molecular structures and spectroscopic characterization of di- and triindolylmethanes. Although not directly related to "3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate," their research into bidentate and tridentate ligands underscores the importance of structural and spectroscopic analysis in developing materials with potential electronic or photonic applications (Mason et al., 2003).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some coumarin derivatives have biological activity and are used in pharmaceuticals .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes using personal protective equipment and working in a well-ventilated area .

Future Directions

The study of coumarin derivatives is a rich field with many potential future directions, including the development of new pharmaceuticals and the exploration of new synthetic methods .

properties

IUPAC Name

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6S/c1-21-13-6-3-11(4-7-13)15-9-12-5-8-14(23-24(2,19)20)10-16(12)22-17(15)18/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKQQENKKGRIDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate

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